2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
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Overview
Description
2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a piperidine ring attached to a thiadiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiadiazole derivatives, have been reported to interact strongly with biological targets due to their mesoionic character . These compounds exert a broad spectrum of biological activities, including anticancer effects .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their relatively good liposolubility, attributed to the presence of the sulfur atom . This allows them to interact with their targets within the cell.
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes, which could influence their absorption and distribution .
Result of Action
Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple stepsThe bromine atom is usually introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the thiadiazole or piperidine rings.
Coupling Reactions: It can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: The compound is used in the synthesis of organic photovoltaic materials and OLEDs due to its electron-withdrawing properties.
Biological Research: It serves as a tool for studying the biological pathways and molecular targets involved in various diseases.
Comparison with Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide: Used in medicinal chemistry for its anticancer properties.
Uniqueness: 2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of a benzamide core with a piperidine ring and a thiadiazole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4OS/c15-12-4-2-1-3-11(12)14(20)17-10-5-7-19(8-6-10)13-9-16-21-18-13/h1-4,9-10H,5-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMRGRLIQQWOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2Br)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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